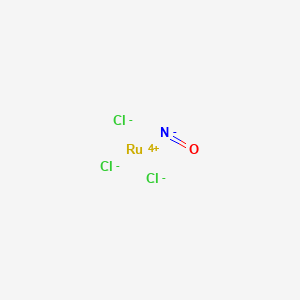
Nitroxyl anion;ruthenium(4+);trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitroxyl anion;ruthenium(4+);trichloride is a coordination compound that features ruthenium in the +4 oxidation state, coordinated to three chloride ions and a nitrosyl ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitroxyl anion;ruthenium(4+);trichloride can be synthesized through several methods. One common approach involves the reaction of ruthenium trichloride with nitrosyl chloride in an appropriate solvent. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of trichloronitrosylruthenium(IV) often involves the use of ruthenium-containing ores. The ruthenium is first extracted and purified, followed by the reaction with nitrosyl chloride under optimized conditions to yield the final product. The process may involve multiple purification steps to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: Nitroxyl anion;ruthenium(4+);trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often involving the loss of the nitrosyl ligand.
Substitution: The chloride and nitrosyl ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or cerium(IV) ammonium nitrate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as phosphines, amines, or other halides can be used under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes or free ruthenium metal.
Substitution: Various coordination complexes depending on the substituting ligand.
Scientific Research Applications
Nitroxyl anion;ruthenium(4+);trichloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Explored for its anticancer properties, particularly in the context of ruthenium-based drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other ruthenium compounds.
Mechanism of Action
The mechanism of action of trichloronitrosylruthenium(IV) involves the release of nitric oxide, which can interact with various molecular targets. In biological systems, nitric oxide can modulate signaling pathways, leading to effects such as vasodilation and apoptosis. The compound’s ability to release nitric oxide under specific conditions makes it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
Trichloronitrosylruthenium(II): Similar structure but with ruthenium in the +2 oxidation state.
Ruthenium(III) nitrosylchloride: Another nitrosyl complex with ruthenium in the +3 oxidation state.
Uniqueness: Nitroxyl anion;ruthenium(4+);trichloride is unique due to its specific oxidation state and coordination environment, which confer distinct chemical properties and reactivity. Its ability to release nitric oxide and participate in various chemical reactions makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
nitroxyl anion;ruthenium(4+);trichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+4/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWSZCCJRSCQEP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=O.[Cl-].[Cl-].[Cl-].[Ru+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3NORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
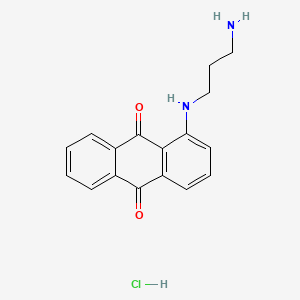
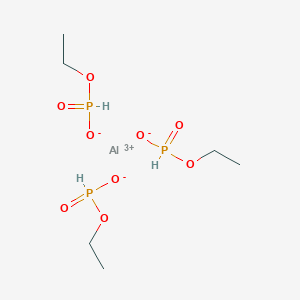
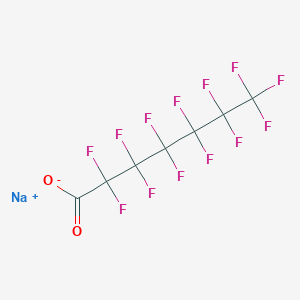
![sodium;4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7823843.png)
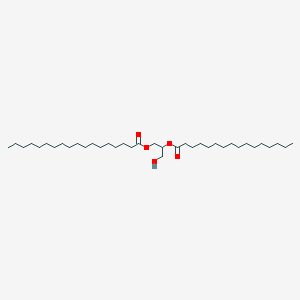
![sodium;2-[methyl(tetradecanoyl)amino]acetate](/img/structure/B7823857.png)
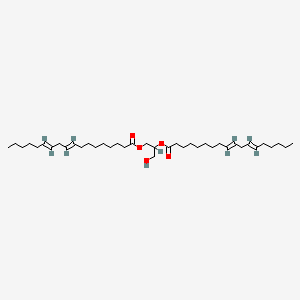
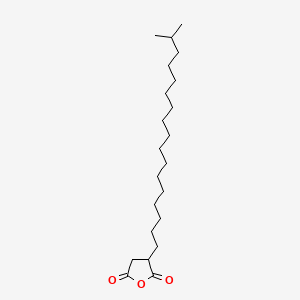
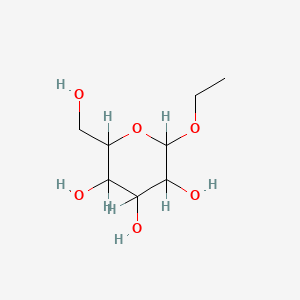
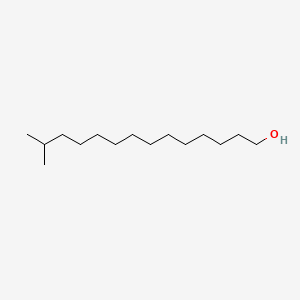
![Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B7823900.png)
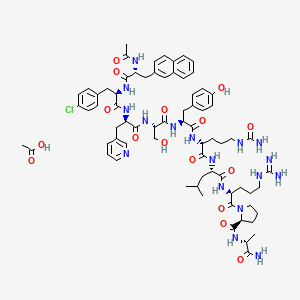
![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B7823911.png)
![methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B7823916.png)
